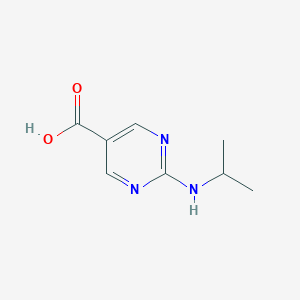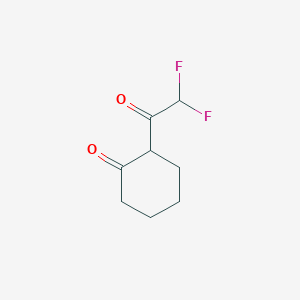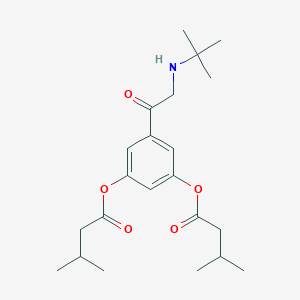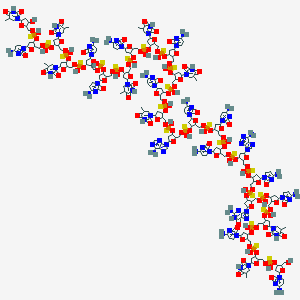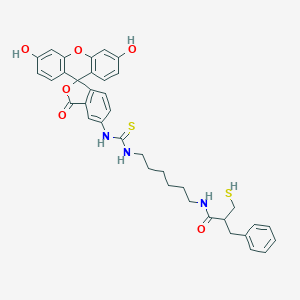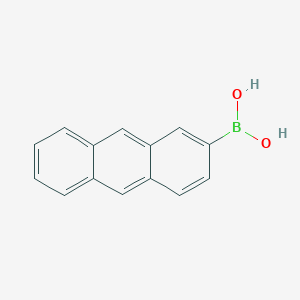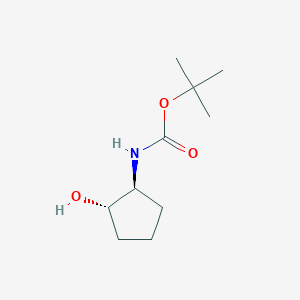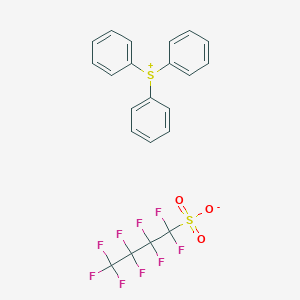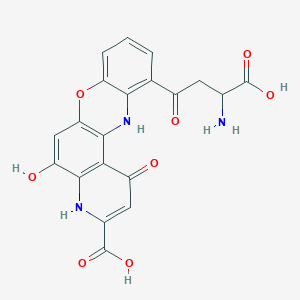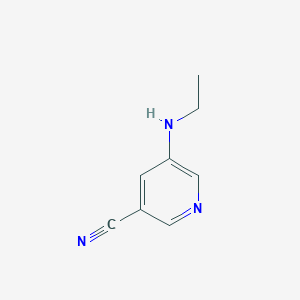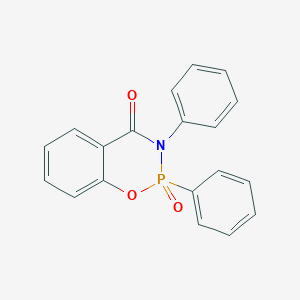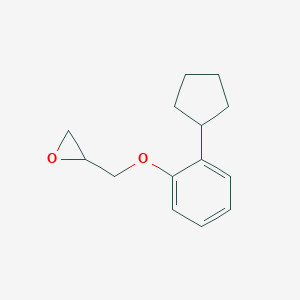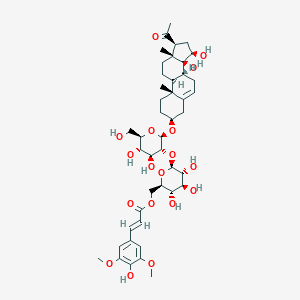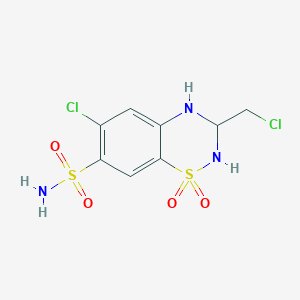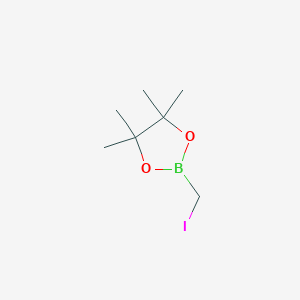
2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
The compound “2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boron-containing organic compound. The presence of iodomethyl (CH2I) and dioxaborolane (a cyclic structure containing boron and oxygen) suggests potential uses in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, iodomethyl compounds are often used in organic synthesis as a source of methyl groups . Dioxaborolane compounds can be synthesized through various methods, including reactions involving boronic acids .
Chemical Reactions Analysis
Iodomethyl compounds are known to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions . Dioxaborolane compounds can react with various nucleophiles and are often used in Suzuki-Miyaura cross-coupling reactions .
科学的研究の応用
1. Synthesis of Alkyl and Aryl Pinacolboronates The compound undergoes a reaction with iodine to form an iodoalkylborate species, facilitating the synthesis of alkyl and aryl pinacolboronates. This process involves the use of tetrahydrofuran as a leaving group and Grignard reagents under Barbier conditions (Murphy et al., 2015).
2. Catalytic Reactions and Synthesis of Silaboration Products The compound plays a crucial role in the palladium-catalyzed silaboration of allenes, producing various 2-silylallylboronates. This process exhibits high regio- and stereoselectivity and has been applied in the synthesis of homoallylic alcohols (Chang et al., 2005).
3. Synthesis of Ortho-modified Derivatives The compound is used in synthesizing 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These derivatives display inhibitory activity against serine proteases including thrombin, contributing to biochemical and medicinal studies (Spencer et al., 2002).
4. Precision Synthesis of Polymeric Materials The compound is utilized in precision synthesis processes such as the Suzuki-Miyaura coupling polymerization, proving essential for producing polymers like poly(3-hexylthiophene) with narrow molecular weight distributions and high regioregularity. This showcases its significance in advanced materials science and polymer chemistry (Yokozawa et al., 2011).
将来の方向性
特性
IUPAC Name |
2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BIO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNNPAYFVZFWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447779 | |
| Record name | 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
70557-99-2 | |
| Record name | 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

